
2-Fluoro-5-iodobenzyl bromide
Descripción general
Descripción
2-Fluoro-5-iodobenzyl bromide is a chemical compound with the molecular formula C7H5BrFI . It is a crystalline solid that belongs to the family of halogenated benzyl bromides. The IUPAC name for this compound is 2-(bromomethyl)-4-fluoro-1-iodobenzene .
Molecular Structure Analysis
The molecular weight of 2-Fluoro-5-iodobenzyl bromide is 314.92 . The InChI code for this compound is 1S/C7H5BrFI/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 .Physical And Chemical Properties Analysis
2-Fluoro-5-iodobenzyl bromide is a solid at ambient temperature . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Fluoro-5-iodobenzyl bromide:
Organic Synthesis
2-Fluoro-5-iodobenzyl bromide is widely used as a building block in organic synthesis. Its unique structure, containing both fluorine and iodine atoms, allows for versatile functionalization. This compound can be used to introduce fluorinated and iodinated groups into complex molecules, which is valuable in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 2-Fluoro-5-iodobenzyl bromide is employed in the synthesis of bioactive molecules. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the iodine atom can be used for radiolabeling, which is useful in imaging studies and the development of radiopharmaceuticals .
Proteomics Research
This compound is utilized in proteomics research for the modification of peptides and proteins. The bromide group can react with nucleophilic residues in proteins, allowing for site-specific labeling. This is particularly useful in studying protein-protein interactions and protein dynamics .
Material Science
In material science, 2-Fluoro-5-iodobenzyl bromide is used in the synthesis of novel polymers and materials. The incorporation of fluorinated and iodinated groups can impart unique properties such as increased thermal stability, hydrophobicity, and improved dielectric properties. These materials have applications in electronics, coatings, and advanced composites .
Chemical Biology
Chemical biologists use 2-Fluoro-5-iodobenzyl bromide to develop chemical probes for studying biological systems. The compound can be used to create fluorescent or affinity-based probes that target specific biomolecules. These probes are valuable tools for visualizing and understanding cellular processes .
Radiochemistry
The iodine atom in 2-Fluoro-5-iodobenzyl bromide can be replaced with radioactive isotopes, making it useful in radiochemistry. Radiolabeled compounds are essential in diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These techniques are crucial for non-invasive imaging of biological processes in vivo .
Environmental Chemistry
In environmental chemistry, this compound can be used as a tracer to study the fate and transport of pollutants. The unique combination of fluorine and iodine allows for sensitive detection and quantification in environmental samples. This application is important for monitoring and mitigating environmental contamination .
Catalysis
2-Fluoro-5-iodobenzyl bromide is also explored in the field of catalysis. It can be used as a ligand or a precursor in the synthesis of catalytic complexes. These complexes can catalyze various chemical reactions, including cross-coupling reactions and C-H activation, which are fundamental in the synthesis of complex organic molecules .
Mecanismo De Acción
Safety and Hazards
2-Fluoro-5-iodobenzyl bromide is classified as a skin corrosive and eye damage agent . It may cause respiratory irritation . Safety measures include not breathing dust, mist, or spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . In case of ingestion, skin contact, inhalation, or eye contact, specific first aid measures should be taken .
Propiedades
IUPAC Name |
2-(bromomethyl)-1-fluoro-4-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWCSYAQLKZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodobenzyl bromide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [(2S)-2-amino-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3041881.png)
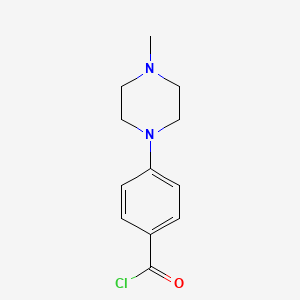
![2-(Piperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3041885.png)


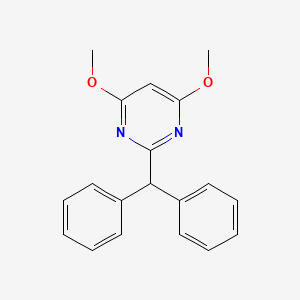
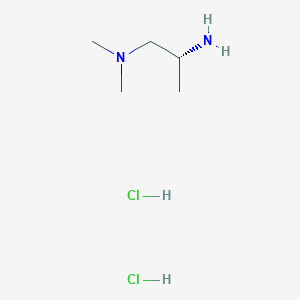
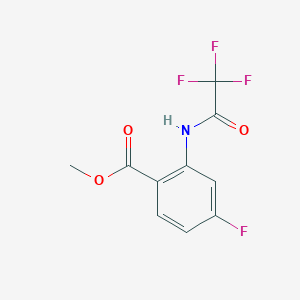
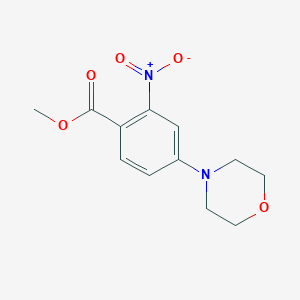
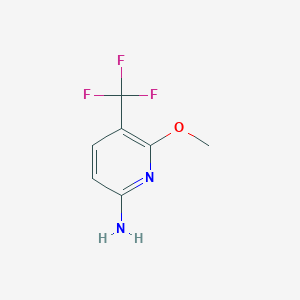
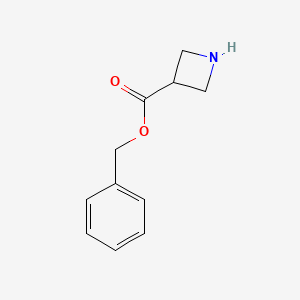
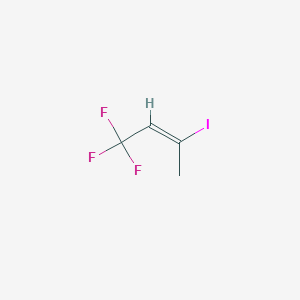
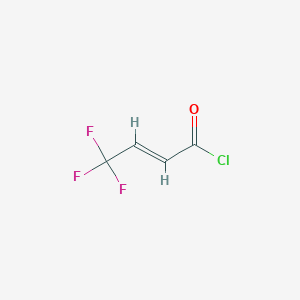
![4-Hydrazino-5-thien-2-ylthieno[2,3-d]pyrimidine](/img/structure/B3041903.png)